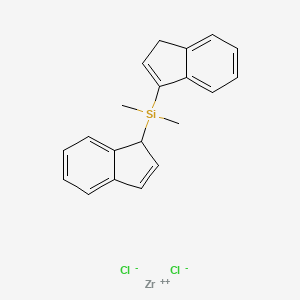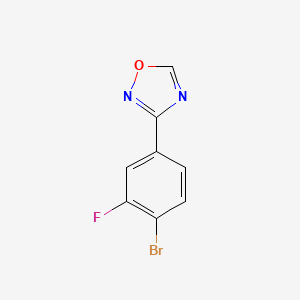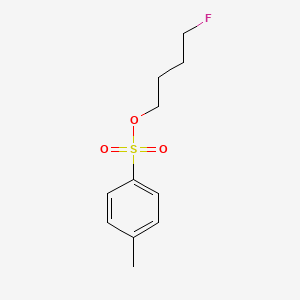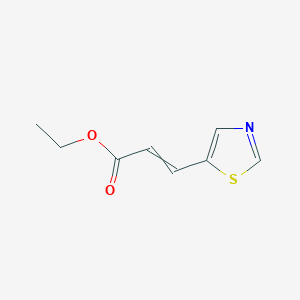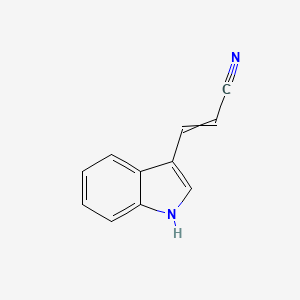
beta-(3-Indolyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-(3-Indolyl)acrylonitrile: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making this compound an important compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-(3-Indolyl)acrylonitrile can be synthesized through the oximation of beta-(3-Indolyl)acrolein followed by dehydration . The reaction involves the following steps:
Oximation: Beta-(3-Indolyl)acrolein is treated with hydroxylamine to form the oxime.
Dehydration: The oxime is then dehydrated to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same synthetic routes as described above, often optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Beta-(3-Indolyl)acrylonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive at its 3-position towards electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation.
Reduction: this compound can be reduced to form gamma-(3-Indolyl)allyl alcohol.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, alkyl halides, and acyl chlorides. Reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Electrophilic Substitution: Substituted indole derivatives.
Reduction: Gamma-(3-Indolyl)allyl alcohol.
Scientific Research Applications
Beta-(3-Indolyl)acrylonitrile has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Industry: Indole derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of beta-(3-Indolyl)acrylonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Beta-(3-Indolyl)acrylonitrile can be compared with other indole derivatives, highlighting its uniqueness:
Properties
IUPAC Name |
3-(1H-indol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-6,8,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCABHQDRZQIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dibromo-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12444295.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-fluorobenzyl)piperidin-4-yl]methanone](/img/structure/B12444296.png)
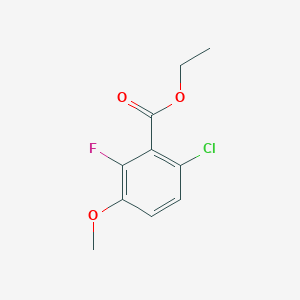
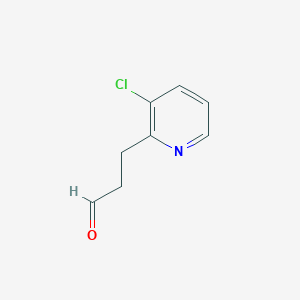

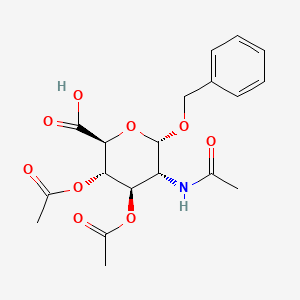
![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12444323.png)
